molecular formula C₉H₁₇NO₅ B1144650 (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose CAS No. 354764-01-5

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose

Cat. No. B1144650
CAS RN: 354764-01-5
M. Wt: 219.23
InChI Key:
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Description

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose, also known as 5-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose, is a naturally occurring sugar molecule that is found in various plants and fungi. It is a derivative of the monosaccharide xylose, which is a five-carbon sugar. The sugar is of interest to scientists due to its potential applications in various fields, such as biochemistry, medicine, and pharmacology.

Scientific Research Applications

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose has several potential applications in scientific research. For example, it has been studied as a potential inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. It has also been studied as a potential inhibitor of the enzyme xanthine oxidase, which is involved in the breakdown of purines. Additionally, it has been studied as a potential inhibitor of the enzyme glucokinase, which is involved in the metabolism of glucose.

Mechanism of Action

The mechanism of action of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose is not fully understood. However, it is believed that the molecule binds to the active sites of the enzymes mentioned above, thus inhibiting their activity. Additionally, it is believed that the molecule may also interact with other molecules in the cell, such as proteins and lipids, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose are not fully understood. However, it is believed that the molecule may be able to inhibit the activity of certain enzymes, which could potentially have an effect on metabolism and other physiological processes. Additionally, it is believed that the molecule may be able to interact with other molecules in the cell, which could potentially affect their activity.

Advantages and Limitations for Lab Experiments

The advantages of using (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the molecule is relatively stable and can be stored for long periods of time. The main limitation of using the molecule in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the results of experiments.

Future Directions

There are several potential future directions for research involving (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose. These include further research into the mechanisms of action of the molecule, as well as research into its potential applications in biochemistry, medicine, and pharmacology. Additionally, further research into the biochemical and physiological effects of the molecule could be beneficial. Finally, research into the potential toxicity of the molecule could be beneficial, as this would help to inform future experiments.

Synthesis Methods

The synthesis of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranoseoxy-1,2-O-(1-methylethylidene)-α-D-xylopyranose can be achieved through several methods. One method involves the use of the enzyme xylosyltransferase, which catalyzes the transfer of xylose from an acceptor molecule to a donor molecule. This reaction results in the formation of the sugar molecule. Another method involves the use of a chemical reaction between an aldehyde and an amine, which results in the formation of the sugar molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose involves the protection of xylose, followed by reduction, amino protection, and isopropylidene formation.", "Starting Materials": [ "Xylose", "Sodium borohydride", "Acetic anhydride", "Ammonium chloride", "Isopropylidene chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Xylose is protected with acetic anhydride to form the acetyl xylose derivative.", "The acetyl xylose derivative is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is protected with ammonium chloride to form the amino derivative.", "The amino derivative is reacted with isopropylidene chloride in the presence of hydrochloric acid to form the isopropylidene derivative.", "The isopropylidene derivative is deprotected with sodium hydroxide to form the final product, (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose." ] }

CAS RN

354764-01-5

Molecular Formula

C₉H₁₇NO₅

Molecular Weight

219.23

Origin of Product

United States

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